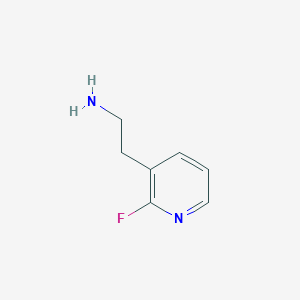

2-(2-Fluoropyridin-3-yl)ethanamine

Vue d'ensemble

Description

It is a pyridine derivative that has gained significant attention in the scientific community due to its potential therapeutic and industrial applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of fluorinated pyridines, including 2-(2-Fluoropyridin-3-yl)ethanamine, involves various methods. One common approach is the fluorination of pyridine using complex aluminum fluoride (AlF3) and copper fluoride (CuF2) at high temperatures (450–500°C) . Another method involves the reaction of 3-bromo-2-nitropyridine with tetrabutylammonium fluoride (Bu4N+F−) in dimethylformamide (DMF) at room temperature .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to meet industrial standards .

Analyse Des Réactions Chimiques

Types of Reactions

2-(2-Fluoropyridin-3-yl)ethanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: KMnO4 in acidic or neutral conditions.

Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.

Substitution: Nucleophiles such as amines or thiols in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO).

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted pyridine derivatives.

Applications De Recherche Scientifique

Chemical Applications

1. Organic Synthesis:

2-(2-Fluoropyridin-3-yl)ethanamine is primarily utilized as a building block in organic synthesis. Its structure allows for the creation of more complex fluorinated compounds, making it valuable in the development of new materials and pharmaceuticals. The compound can participate in various reactions, such as:

- Nucleophilic substitutions : Facilitating the introduction of different functional groups.

- Rearrangements : Leading to the formation of isomeric products that may have distinct properties.

2. Industrial Applications:

In industrial chemistry, this compound serves as an intermediate for producing agrochemicals and other industrial chemicals. Its unique properties, such as enhanced metabolic stability due to fluorination, make it suitable for developing long-lasting chemical agents.

Biological Applications

1. Medicinal Chemistry:

this compound has been investigated for its therapeutic potential in drug discovery, particularly for neurological disorders. The fluorine atom enhances its binding affinity to specific receptors and enzymes, which can lead to improved efficacy in drug formulations.

2. Radiolabeled Imaging Agents:

Research indicates that this compound can be utilized as a radiolabeled imaging agent in biological studies, aiding in the visualization of biological processes at the molecular level.

Case Studies

Case Study 1: Antitumor Efficacy

A study assessed the cytotoxic effects of this compound on MCF-7 breast cancer cells. The results indicated a dose-dependent induction of apoptosis, confirmed by flow cytometry analysis showing increased levels of cleaved caspase-3, suggesting activation of apoptotic pathways.

Case Study 2: Neuropharmacological Effects

In another investigation, the compound was evaluated for its ability to modulate serotonin and dopamine receptors. It acted as an agonist at these sites, indicating potential therapeutic benefits for treating mood disorders such as depression and anxiety.

Mécanisme D'action

The mechanism of action of 2-(2-Fluoropyridin-3-yl)ethanamine involves its interaction with specific molecular targets and pathways. The compound’s fluorine atom enhances its binding affinity to certain enzymes and receptors, making it a valuable tool in medicinal chemistry . The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Fluoropyridine: A simpler fluorinated pyridine derivative with similar chemical properties.

3-Fluoropyridine: Another fluorinated pyridine with different substitution patterns.

2,6-Difluoropyridine: A compound with two fluorine atoms, offering different reactivity and applications.

Uniqueness

2-(2-Fluoropyridin-3-yl)ethanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a fluorine atom and an ethanamine group makes it particularly valuable in drug discovery and industrial applications.

Activité Biologique

2-(2-Fluoropyridin-3-yl)ethanamine, a fluorinated pyridine derivative, has garnered significant attention in medicinal chemistry due to its potential therapeutic applications and its role as an intermediate in the synthesis of various pharmaceutical agents. This compound, with the molecular formula CHFN·HCl, exhibits unique biological activities that are crucial for drug development.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including receptors and enzymes. The fluorinated structure enhances metabolic stability and may alter binding affinities, making it a candidate for various pharmacological applications.

Biological Activity Overview

Research indicates that this compound possesses several notable biological activities:

- Receptor Modulation : It has been investigated for its potential as a ligand in biological assays, particularly in modulating dopamine (D) and serotonin (5-HT) receptors. Compounds similar to this compound have shown agonistic activities on these receptors, which are relevant in treating conditions such as Parkinson's disease .

- Anticancer Properties : The compound has also been studied for its cytotoxic effects against various cancer cell lines. For instance, related compounds demonstrated significant activity against A549 and MIA PACA-2 cancer cell lines, indicating potential applications in oncology .

Table 1: Summary of Biological Activities

| Activity | Target | EC50 Value (nM) | Reference |

|---|---|---|---|

| D Receptor Agonism | D/D/5-HT | 0.9/19/2.3 | |

| Cytotoxicity | A549 Cell Line | 0.65 ± 0.12 | |

| Cytotoxicity | MIA PACA-2 Cell Line | 42 ± 5.2 |

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound typically involves straightforward organic reactions, which can be optimized for yield and purity. The structure-activity relationship studies indicate that modifications to the pyridine moiety can significantly influence biological activity. For example, substituting different halogens or functional groups at specific positions on the pyridine ring can enhance receptor binding affinity and selectivity .

Propriétés

IUPAC Name |

2-(2-fluoropyridin-3-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9FN2/c8-7-6(3-4-9)2-1-5-10-7/h1-2,5H,3-4,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XROHYGMDFYPRCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)F)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.